molecular formula C6H6N4O2S B13161559 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

Cat. No.: B13161559
M. Wt: 198.21 g/mol
InChI Key: OIEVYXJJRILWAL-UHFFFAOYSA-N
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Description

2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The sulfonamide group attached to the third position of the pyrazole ring adds to its chemical diversity and potential biological activity. Pyrazolopyridines have been extensively studied for their pharmacological properties, including antibacterial, antiviral, antifungal, and antitumor activities .

Preparation Methods

The synthesis of 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . Another approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling .

Chemical Reactions Analysis

2H-pyrazolo[3,4-b]pyridine-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

2H-pyrazolo[3,4-b]pyridine-3-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to inhibit various enzymes and receptors. For instance, pyrazolopyridine derivatives have shown activity against tropomyosin receptor kinases (TRKs), which are associated with cancer cell proliferation and differentiation . Additionally, these compounds have been explored for their antimicrobial properties, making them potential candidates for the development of new antibiotics .

Mechanism of Action

The mechanism of action of 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, pyrazolopyridine derivatives can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the proliferation and survival of cancer cells . Additionally, the sulfonamide group can interact with various enzymes, leading to the inhibition of their catalytic activity .

Comparison with Similar Compounds

2H-pyrazolo[3,4-b]pyridine-3-sulfonamide can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridine-5-carboxylate and pyrazolo[3,4-b]pyridine derivatives. These compounds share the same pyrazolopyridine core but differ in their functional groups. The presence of the sulfonamide group in this compound adds to its uniqueness, as it can enhance its biological activity and specificity. Other similar compounds include pyrazolo[3,4-b]pyridine-5-carboxylate, which has been studied for its antibacterial and antifungal properties .

Properties

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-2-1-3-8-5(4)9-10-6/h1-3H,(H2,7,11,12)(H,8,9,10)

InChI Key

OIEVYXJJRILWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2N=C1)S(=O)(=O)N

Origin of Product

United States

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